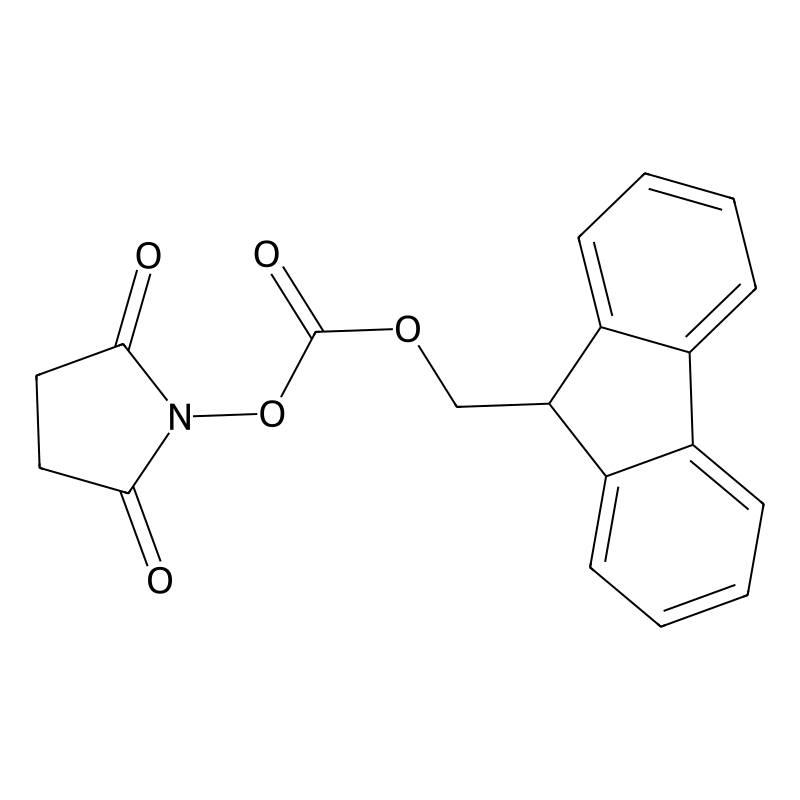

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

N-(9-Fluorenylmethoxycarbonyloxy)succinimide, often abbreviated as Fmoc-OSu, is widely used in peptide synthesis []. It plays a crucial role in the solid-phase peptide synthesis (SPPS) technique, which allows for the sequential attachment of amino acids to a solid resin support to build a desired peptide chain [, ]. Fmoc-OSu acts as a protecting group for the N-terminus (amino group) of the growing peptide chain []. This prevents unwanted side reactions while allowing for the controlled attachment of the next amino acid in the sequence []. The Fmoc group can be selectively removed under mild acidic conditions, enabling further chain elongation [].

Glycopeptide Synthesis:

Fmoc-OSu also finds applications in the synthesis of glycopeptides, which are carbohydrates linked to peptides. It facilitates the attachment of sugar moieties to the peptide chain, allowing for the creation of complex glycoconjugates with specific biological functions.

Chemical Biology:

Beyond peptide and glycopeptide synthesis, Fmoc-OSu serves various purposes in chemical biology. It can be employed for the labeling of proteins and antibodies to study their interactions and functions []. Additionally, Fmoc-OSu enables the modification of biomolecules with desired functionalities for research purposes [].

N-(9-Fluorenylmethoxycarbonyloxy)succinimide, also known as N-(9-fluorenylmethoxycarbonyl)succinimide, is a chemical compound primarily utilized in organic synthesis, especially in peptide chemistry. It serves as a protecting group for hydroxy-amino acids during peptide synthesis, enabling selective reactions and the formation of complex molecules. The compound is characterized by its molecular formula and a molecular weight of 337.33 g/mol. Its structure features a succinimide moiety linked to a 9-fluorenylmethoxycarbonyl group, which imparts stability and reactivity suitable for various chemical transformations .

N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to yield N-(9-fluorenylmethoxycarbonyl) derivatives, which are crucial intermediates in peptide synthesis. The typical reaction conditions involve the presence of a base, such as triethylamine, and solvents like dimethyl sulfoxide or dimethyl formamide. These reactions are favored due to the compound's ability to form stable carbamate linkages with amines, facilitating further synthetic applications .

While N-(9-Fluorenylmethoxycarbonyloxy)succinimide itself does not exhibit significant biological activity, its derivatives play essential roles in biochemistry. The N-(9-fluorenylmethoxycarbonyl) derivatives formed from hydroxy-amino acids are important for studying protein-carbohydrate interactions and developing peptide-based therapeutics. The compound is not involved in metabolic pathways, as it is primarily used as a synthetic reagent in laboratory settings .

The synthesis of N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be achieved through the reaction of 9-fluorenylmethanol with succinic anhydride in the presence of a base like pyridine. This method allows for the efficient formation of the desired compound while ensuring high purity and yield. In industrial applications, similar methods are employed but optimized for large-scale production using automated reactors to maintain consistent quality .

N-(9-Fluorenylmethoxycarbonyloxy)succinimide has diverse applications across various fields:

- Chemistry: Used as a reagent for the selective protection of hydroxy-amino acids during peptide synthesis.

- Biology: Employed in synthesizing glycopeptides that are vital for understanding protein interactions.

- Medicine: Utilized in developing peptide-based drugs and therapeutic agents.

- Industry: Applied in large-scale peptide production and other complex molecular syntheses .

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard